molecular formula C18H14ClFN2O2 B2535676 N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 153949-31-6

N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2535676
CAS No.: 153949-31-6
M. Wt: 344.77
InChI Key: PTQFDKGYODRCCI-UHFFFAOYSA-N
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Description

N-Benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a high-purity small molecule offered for research and development purposes. This compound, with the molecular formula C18H14ClFN2O2 and a molecular weight of 345 Da, is part of the isoxazole chemical class, which is of significant interest in medicinal chemistry and drug discovery . The scaffold of 5-methylisoxazole-4-carboxamide is recognized as a key pharmacophore in the development of novel immunomodulating agents . Furthermore, isoxazole derivatives are extensively studied for their potential to interact with various biological targets, including the neuropeptide S receptor (NPSR), making them valuable tools for probing neurological pathways and developing new therapeutic strategies . This product is supplied for Research Use Only (RUO) and is intended for use in controlled laboratory settings by qualified researchers. It is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-11-15(18(23)21-10-12-6-3-2-4-7-12)17(22-24-11)16-13(19)8-5-9-14(16)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQFDKGYODRCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327237
Record name N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

153949-31-6
Record name N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of the Chloro-Fluorophenyl Group: This step involves the substitution reaction where the chloro-fluorophenyl group is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chloro-fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds similar to N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. Research indicates that derivatives with similar structures exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Activity

A study evaluated various benzamide analogues against common bacterial strains. One compound demonstrated a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and 5.08 µM against Candida albicans, suggesting that modifications in the benzamide structure can lead to enhanced antimicrobial efficacy .

CompoundMIC (µM)Target Organism
W65.19Staphylococcus aureus
W15.08Candida albicans

Anticancer Potential

The anticancer activity of this compound is another area of active research. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

In a recent screening, a related compound exhibited an IC50 value of 4.12 µM against cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM). This suggests that the oxazole moiety may contribute to the observed anticancer activity .

CompoundIC50 (µM)Comparison Drug
Related Compound4.125-Fluorouracil (7.69)

Neurological Applications

Emerging research indicates that oxazole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Potential Mechanisms

The incorporation of specific substituents on the oxazole ring can influence its interaction with neurotransmitter systems, potentially leading to improved outcomes in conditions such as Alzheimer's disease or Parkinson's disease.

Development of Novel Therapeutics

The synthesis of this compound can be optimized to enhance its pharmacological profile. Structure-activity relationship (SAR) studies are crucial for identifying modifications that improve efficacy and reduce toxicity.

Research Directions

Future research should focus on:

  • Detailed SAR studies to identify optimal substituents.
  • In vivo studies to evaluate therapeutic efficacy and safety.
  • Exploration of combination therapies with existing antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide and its closest analogs:

Compound Molecular Formula Molecular Weight Substituents Key Properties
This compound C₁₉H₁₅ClFN₂O₂ 372.8 (estimated) Benzyl (amide), 2-chloro-6-fluorophenyl (C3), methyl (C5) Predicted higher lipophilicity due to benzyl group; moderate polarity from Cl/F.
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide C₂₀H₁₈ClFN₂O₄ 404.82 3,4-Dimethoxybenzyl (amide), 2-chloro-6-fluorophenyl (C3), methyl (C5) Density: 1.296 g/cm³; pKa: 13.08 (weakly basic); enhanced solubility from OCH₃.
3-(2-Chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide C₂₁H₂₀ClN₃O₃ 397.9 4-(Dimethylcarbamoylmethyl)phenyl (amide), 2-chlorophenyl (C3), methyl (C5) Higher molecular weight; potential for hydrogen bonding via carbamoyl group.
Floxacillin (Flucloxacillin) C₁₉H₁₇ClFN₃O₅S 453.87 Penicillin backbone linked to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole Antibacterial (β-lactamase resistant); clinical use for Staphylococcal infections.

Structural Analysis

  • Amide Substituents: The benzyl group in the target compound contributes to increased hydrophobicity compared to the 3,4-dimethoxybenzyl analog (), which has higher polarity due to methoxy groups .

Physicochemical Properties

  • Lipophilicity : The benzyl-substituted compound is predicted to have a logP ~3.5 (estimated via analog comparison), making it more membrane-permeable than the dimethoxy analog (logP ~2.8) .
  • Acidity/Basicity : The pKa of the dimethoxy analog (13.08) suggests weak basicity, likely from the amide nitrogen, which may influence solubility under physiological conditions .

Biological Activity

N-benzyl-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClFN3O4SC_{18}H_{18}ClFN_3O_4S, with a molecular weight of approximately 426.07 g/mol. The compound features an oxazole ring, a benzyl group, and a chloro-fluorophenyl moiety, which contribute to its chemical reactivity and biological interactions .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting a mechanism that could involve interference with bacterial cell wall synthesis or function. Its structural similarity to known antibiotics enhances its potential as a therapeutic agent in combating bacterial infections.

Anti-inflammatory Properties

Research indicates that this compound may also exhibit anti-inflammatory effects. Interaction studies suggest that it could modulate pathways involved in inflammation, potentially by inhibiting specific enzymes or receptors that play critical roles in inflammatory responses. This dual action makes it a candidate for further exploration in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructure TypeUnique Features
FlucloxacillinPenicillin core with similar side chainKnown antibiotic with broader spectrum
5-MethylisoxazoleSimplified oxazole structureLacks the benzyl and chloro-fluorophenyl groups
2-Chloro-N-benzylacetamideBenzyl group without oxazole ringPotentially less biologically active

This table illustrates how the specific combination of functional groups in this compound may enhance its biological activity compared to other compounds.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index. For instance, studies have shown IC50 values indicating effective inhibition of proliferation in breast cancer cell lines (e.g., MCF-7) and lung cancer cells (e.g., A549) .

Molecular docking studies have provided insights into the mechanism of action of this compound. It appears to interact with specific targets involved in cellular signaling pathways related to inflammation and cell survival. These interactions could lead to apoptosis in cancerous cells while minimizing effects on healthy cells .

Q & A

Q. Basic

  • Reverse-Phase HPLC : Use a C18 column with UV detection at 254 nm (optimized for oxazole absorbance). Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) with MRM transitions (e.g., m/z 378 → 245 for quantification) .

How do structural modifications to the oxazole ring impact biological activity?

Q. Advanced

  • Substituent Effects :
    • Chloro-fluorophenyl group : Critical for target binding (e.g., penicillin-binding proteins in β-lactam antibiotics). Replacement with electron-withdrawing groups reduces antimicrobial activity .
    • Benzyl carboxamide : Enhances lipophilicity and membrane permeability. Substitution with bulkier groups (e.g., naphthyl) decreases solubility but may improve potency .
  • Methodology : Synthesize analogs and test against Staphylococcus aureus (MIC assays) .

What in vitro assays assess metabolic stability?

Q. Advanced

  • Liver Microsome Incubations :
    • Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH.
    • Monitor depletion over 60 minutes using LC-MS.
    • Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) and half-life (t₁/₂) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify CYP3A4/2D6 interactions .

What challenges arise in crystallographic studies of this compound?

Q. Advanced

  • Crystal Packing : Hydrophobic interactions dominate, leading to disordered solvent molecules. Use high-resolution synchrotron data (≤1.0 Å) for accurate refinement .
  • Twinned Crystals : Common due to symmetry in the oxazole ring. SHELXD/SHELXE can resolve twinning by applying pseudo-merohedral corrections .

Does this compound exhibit polymorphism?

Q. Advanced

  • Screening Methods :
    • Recrystallize from 10 solvents (e.g., ethanol, acetone) via slow evaporation.
    • Analyze polymorphs using PXRD and DSC.
  • Findings : Preliminary data suggest two forms: a stable monoclinic (Form I) and a metastable orthorhombic (Form II) .

What is the mechanistic role of the oxazole moiety in antibacterial activity?

Q. Advanced

  • Target Binding : The oxazole ring mimics the D-Ala-D-Ala terminus of peptidoglycan, inhibiting penicillin-binding proteins (PBPs).
  • Resistance Mitigation : The 2-chloro-6-fluorophenyl group reduces susceptibility to β-lactamase hydrolysis compared to traditional penicillins .

How can synergistic effects with other antibiotics be evaluated?

Q. Advanced

  • Checkerboard Assay :
    • Combine the compound with β-lactams (e.g., amoxicillin) at sub-inhibitory concentrations.
    • Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) .
  • In Vivo Validation : Use murine infection models to assess efficacy of combinations against methicillin-resistant S. aureus (MRSA) .

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